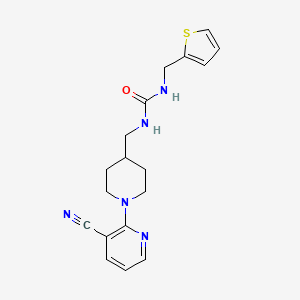
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a piperidine ring, a cyanopyridine moiety, and a thiophene group, which may contribute to its pharmacological properties.
The molecular formula of this compound is C20H20N4O, with a molecular weight of approximately 364.4 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for medicinal chemistry applications.
Anticancer Properties
Research on similar compounds has indicated significant anticancer potential. For instance, derivatives containing urea and pyridine structures have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . The IC50 values for these compounds suggest strong inhibitory activity, comparable to established anticancer agents like sorafenib.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 |
| Sorafenib | A549 | 2.12 |
| Target Compound | HCT116 | 3.90 |
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest that the urea structure and the nitrogen atoms in the pyridine and piperidine rings can form hydrogen bonds with target proteins, potentially disrupting their function .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. For example, studies on structurally related urea derivatives have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus . The broad-spectrum activity indicates potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 16 μg/mL |
| Staphylococcus aureus | 32 μg/mL |
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound in drug development:
- Anticancer Research : A study involving diaryl urea derivatives showed significant antiproliferative effects across multiple cancer cell lines, suggesting that modifications to the urea structure can enhance therapeutic efficacy .
- Antimicrobial Studies : Research on urea derivatives indicated effective inhibition of bacterial growth, supporting their potential as novel antimicrobial agents .
Propiedades
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c19-11-15-3-1-7-20-17(15)23-8-5-14(6-9-23)12-21-18(24)22-13-16-4-2-10-25-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHSRCLNQLZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














